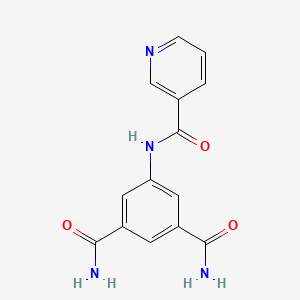![molecular formula C18H22N2O4S B6094261 4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B6094261.png)
4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy-methoxyphenyl group, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide typically involves the reaction between 4-tert-butylbenzenesulfonyl chloride and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The imine group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a hydroxy-methoxyphenyl group.
N-butylbenzenesulfonamide: Lacks the hydroxy-methoxyphenyl group and the imine linkage.
Uniqueness
4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
IUPAC Name |
4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-18(2,3)14-6-8-15(9-7-14)25(22,23)20-19-12-13-5-10-16(21)17(11-13)24-4/h5-12,20-21H,1-4H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWCIMLUGPTZDG-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,5S,7S)-7-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B6094192.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B6094200.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B6094214.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6094217.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-(8-quinolinylsulfonyl)-3-piperidinamine](/img/structure/B6094231.png)
![5-chloro-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6094239.png)
![N-(2-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6094244.png)
![1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B6094250.png)
![methyl 5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6094258.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6094259.png)


![5-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B6094287.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-furamide](/img/structure/B6094291.png)
